molecular formula C22H15ClN4O4 B11111906 N-(6-chloro-4-phenylquinolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

N-(6-chloro-4-phenylquinolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11111906
M. Wt: 434.8 g/mol
InChI Key: FAQFODYRITYHHT-ZMOGYAJESA-N
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Description

N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinoline ring, a nitrofuran moiety, and an acetohydrazide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 6-chloro-4-phenylquinoline, is synthesized through a series of reactions including cyclization and chlorination.

    Condensation Reaction: The quinoline derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: The hydrazide is finally condensed with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The nitrofuran moiety may be involved in redox reactions, while the quinoline ring could interact with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide: Unique due to its specific combination of functional groups.

    Quinoline Derivatives: Known for their antimicrobial and anticancer properties.

    Nitrofuran Derivatives: Often used as antimicrobial agents.

Uniqueness

The uniqueness of N-(6-chloro-4-phenylquinolin-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide lies in its combination of a quinoline ring, a nitrofuran moiety, and an acetohydrazide group, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C22H15ClN4O4

Molecular Weight

434.8 g/mol

IUPAC Name

N-(6-chloro-4-phenylquinolin-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H15ClN4O4/c1-14(28)26(24-13-17-8-10-22(31-17)27(29)30)21-12-18(15-5-3-2-4-6-15)19-11-16(23)7-9-20(19)25-21/h2-13H,1H3/b24-13+

InChI Key

FAQFODYRITYHHT-ZMOGYAJESA-N

Isomeric SMILES

CC(=O)N(C1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=CC=C3)/N=C/C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

CC(=O)N(C1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=CC=C3)N=CC4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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